molecular formula C9H8N2O B1179073 (4R)-4-Mercapt-pyrolidin-2-thione CAS No. 141629-16-5

(4R)-4-Mercapt-pyrolidin-2-thione

Cat. No.: B1179073
CAS No.: 141629-16-5
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Description

(4R)-4-Mercapt-pyrolidin-2-thione is a sulfur-containing heterocyclic compound It is characterized by a five-membered ring structure with a thiol group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Mercapt-pyrolidin-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a thiocarbonyl compound, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Mercapt-pyrolidin-2-thione undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced sulfur species.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various alkyl or acyl derivatives.

Scientific Research Applications

(4R)-4-Mercapt-pyrolidin-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (4R)-4-Mercapt-pyrolidin-2-thione involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to the modulation of biochemical pathways, contributing to the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine alkaloids: These compounds share a similar five-membered ring structure but differ in their functional groups and biological activities.

    4R-cembranoid: A natural diterpenoid with neuroprotective properties, differing in its larger ring structure and specific biological effects.

Uniqueness

(4R)-4-Mercapt-pyrolidin-2-thione is unique due to its sulfur-containing heterocyclic structure and reactive thiol group. These features confer distinct chemical reactivity and potential for diverse applications in various fields, setting it apart from other similar compounds.

Properties

CAS No.

141629-16-5

Molecular Formula

C9H8N2O

Molecular Weight

0

Synonyms

(4R)-4-Mercapt-pyrolidin-2-thione

Origin of Product

United States

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